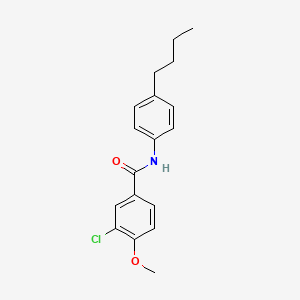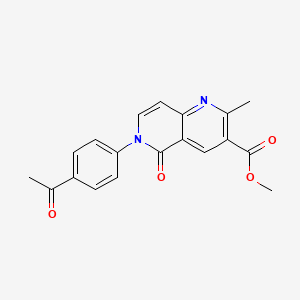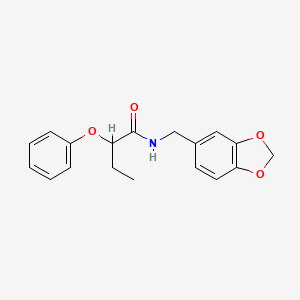![molecular formula C16H17N3O3S B5012695 N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide and related nicotinamide derivatives involves complex organic reactions. A general method for synthesizing nicotinamide derivatives, including those with potential pharmaceutical applications, involves reactions that can be tailored to produce specific substituents on the nicotinamide ring. These methods can include the Clauson–Kaas-type synthesis, which has been utilized in the presence of nicotinamide to yield pyrrolyl-phenols, demonstrating the versatility of nicotinamide in synthetic chemistry (Chatzopoulou et al., 2013).
Molecular Structure Analysis
The structural analysis of nicotinamide derivatives, including this compound, is crucial for understanding their potential interactions and reactivity. Vibrational spectroscopic studies, along with quantum chemical analyses, have been conducted on related compounds to predict stable molecular structures and to understand the impact of functional groups on the molecule’s properties (Premkumar et al., 2016).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions that underline their reactivity and functional versatility. For example, nicotinamide has been shown to be involved in corrosion inhibition processes, where its derivatives form protective layers on metals in acidic solutions (Chakravarthy et al., 2014). Additionally, the reaction of nicotinamide with chloroacetaldehyde to produce fluorescent analogs of nicotinamide adenine dinucleotide illustrates the compound’s utility in biochemistry and molecular biology (Barrio et al., 1972).
Propriétés
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(13-4-3-9-17-12-13)18-14-5-7-15(8-6-14)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACOIAUKIDTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5012643.png)
![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)

![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
